
7-Phenyl-1,4-thiazepane-1,1-dioxide hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
7-Phenyl-1,4-thiazepane-1,1-dioxide hydrochloride is a chemical compound with the molecular formula C11H16ClNO2S . It has a molecular weight of 261.76 .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H15NO2S.ClH/c13-15(14)8-4-7-12-11(9-15)10-5-2-1-3-6-10;/h1-3,5-6,11-12H,4,7-9H2;1H .Aplicaciones Científicas De Investigación
Understanding Compound Properties and Applications
Significance in Research
The study of chemical compounds like 7-Phenyl-1,4-thiazepane-1,1-dioxide hydrochloride is crucial in various scientific fields, including pharmacology, materials science, and environmental studies. These compounds often serve as building blocks for developing new medications, innovative materials, or as markers for environmental pollutants.
Pharmacological Applications
Compounds with unique structures are frequently investigated for their biological activity. For example, studies on hydroxycinnamates have shown these compounds' potential antioxidant activities, which could be relevant in designing drugs to mitigate oxidative stress-related diseases (Shahidi & Chandrasekara, 2010).
Material Science Innovations
In materials science, understanding the properties of specific compounds allows researchers to create new materials with desired characteristics. For instance, titanium dioxide nanoparticles have been explored for their photoactivity and potential applications in photodynamic therapy for treating cancers or microbial infections (Ziental et al., 2020).
Environmental Impact Studies
Compounds that persist in the environment, such as certain pesticides or industrial chemicals, are studied to understand their fate and impact. This knowledge is essential for developing strategies to remediate contaminated sites or to prevent pollution. For instance, the behavior and remediation approaches for polychlorinated biphenyls (PCBs) in soils and sediments have been extensively reviewed to address their environmental persistence (Jing, Fusi, & Kjellerup, 2018).
Safety and Hazards
Propiedades
IUPAC Name |
7-phenyl-1,4-thiazepane 1,1-dioxide;hydrochloride |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H15NO2S.ClH/c13-15(14)9-8-12-7-6-11(15)10-4-2-1-3-5-10;/h1-5,11-12H,6-9H2;1H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
INVPCSWVCHRAPC-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CNCCS(=O)(=O)C1C2=CC=CC=C2.Cl |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16ClNO2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
261.77 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2,5-dimethoxy-N-(3,3,5-trimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-7-yl)benzenesulfonamide](/img/structure/B2931604.png)
![1-[(1,3-Benzodioxol-5-ylamino)carbonyl]-4-piperidinecarboxylic acid](/img/structure/B2931605.png)
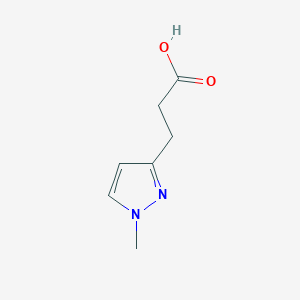
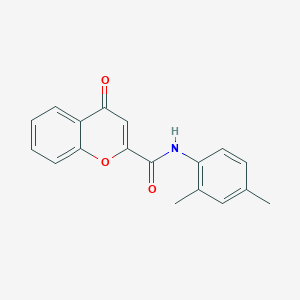
![tert-Butyl N-[(3S)-4,4-difluoropiperidin-3-yl]carbamate](/img/structure/B2931609.png)

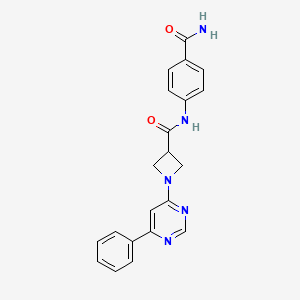
![(Z)-4-methoxy-N-(6-methyl-4,5,6,7-tetrahydrobenzo[d]thiazol-2(3H)-ylidene)benzamide](/img/structure/B2931614.png)
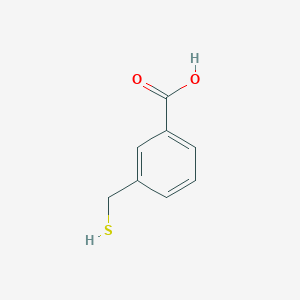
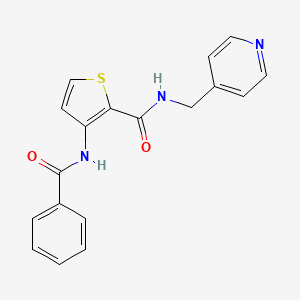
![benzo[d][1,3]dioxol-5-yl((1R,5S)-3-(phenylsulfonyl)-8-azabicyclo[3.2.1]octan-8-yl)methanone](/img/structure/B2931618.png)